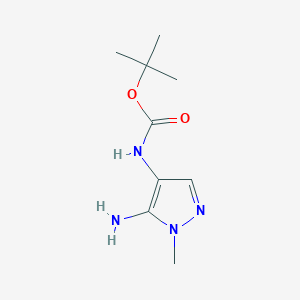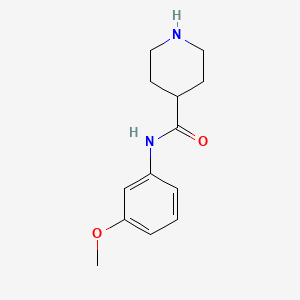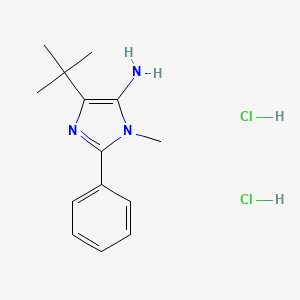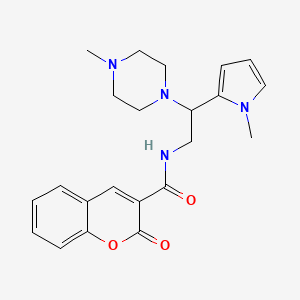
4-(Tert-butoxycarbonylamino)-1-methyl-5-aminopyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(Tert-butoxycarbonylamino)-1-methyl-5-aminopyrazole” is a chemical compound. It is used in the field of organic synthesis . It is also used as a starting material to synthesize covalent organic frameworks, which are used as proton exchange membranes for hydrogen fuel cell applications .
Synthesis Analysis
The synthesis of “4-(Tert-butoxycarbonylamino)-1-methyl-5-aminopyrazole” involves the use of tert-butyloxycarbonyl (Boc) as the N α-amino protecting group . The Boc group is one of the more widely used amine protecting groups . The most common method for its deprotection uses trifluoroacetic acid (TFA) and generally requires large excesses . The synthesis process also involves the use of amino acid ionic liquids (AAILs) for organic synthesis . A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared .Chemical Reactions Analysis
The chemical reactions involving “4-(Tert-butoxycarbonylamino)-1-methyl-5-aminopyrazole” include its use in dipeptide synthesis . The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields in 15 minutes .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Tert-butoxycarbonylamino)-1-methyl-5-aminopyrazole” include its use as a laboratory chemical . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .Applications De Recherche Scientifique
Synthesis and Drug Development
4-(Tert-butoxycarbonylamino)-1-methyl-5-aminopyrazole and its derivatives are extensively used in the synthesis of various pharmacologically active compounds. Lauffer and Mullican (2002) demonstrated its use in the synthesis of caspase-1 inhibitors, important in the study of interleukin-1beta converting enzyme (Lauffer & Mullican, 2002). Likewise, Havel et al. (2018) reported its application in the flexible synthesis of 3,4-substituted-5-aminopyrazoles, which are crucial intermediates in medicinal chemistry (Havel et al., 2018).
Antitumor Applications
In cancer research, derivatives of 4-(Tert-butoxycarbonylamino)-1-methyl-5-aminopyrazole have been synthesized and evaluated for their antitumor properties. Da Silva et al. (2020) conducted a study on 4-aminomethyl-N-arylpyrazoles, discovering potent and selective agents for ovarian cancer treatment (Da Silva et al., 2020).
Enzyme Inhibition and Parasitic Disease Research
Zhang et al. (2014) used 5-aminopyrazole-4-carboxamide, a related compound, to create selective inhibitors of calcium-dependent protein kinase-1 from Toxoplasma gondii and Cryptosporidium parvum. These inhibitors showed potential in cell proliferation assays and were non-toxic to mammalian cells, demonstrating their value in research on parasitic diseases (Zhang et al., 2014).
Chemical Synthesis and Methodology
4-(Tert-butoxycarbonylamino)-1-methyl-5-aminopyrazole is also significant in the development of novel synthesis methods. Rastogi et al. (2019) developed a Cu(I)/Fe(III) promoted dicarbonylation process for 5-aminopyrazole, showcasing an innovative approach in chemical synthesis (Rastogi et al., 2019).
Mécanisme D'action
The mechanism of action of “4-(Tert-butoxycarbonylamino)-1-methyl-5-aminopyrazole” in chemical reactions involves the use of the tert-butyloxycarbonyl (Boc) group as the N α-amino protecting group . This allows for the selective removal of the Boc group through treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid but a relatively weak nucleophile .
Safety and Hazards
“4-(Tert-butoxycarbonylamino)-1-methyl-5-aminopyrazole” is considered hazardous and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water and seek medical attention if irritation persists .
Orientations Futures
The future directions for the use of “4-(Tert-butoxycarbonylamino)-1-methyl-5-aminopyrazole” could involve its expanded use in organic synthesis . The development of simple, effective, and environmentally compliant organic transformations are increasingly sought after as a means to drive sustainable processes . The use of ionic liquids in peptide synthesis as synthetic support, cleavage reagent, and solvents is being explored .
Propriétés
IUPAC Name |
tert-butyl N-(5-amino-1-methylpyrazol-4-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2/c1-9(2,3)15-8(14)12-6-5-11-13(4)7(6)10/h5H,10H2,1-4H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMZAPWPJEDIZED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N(N=C1)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(E)-3-(2-Chloropyridin-4-yl)-3-oxoprop-1-enyl]benzonitrile](/img/structure/B2543583.png)

![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(3-chloro-2-methylphenyl)oxalamide](/img/structure/B2543585.png)
![1-(3-chloro-4-fluorophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2543587.png)


![1'-Isopropyl-7-methoxy-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2543592.png)

![N-[(2-chlorophenyl)methyl]-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2543595.png)
![1-(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2543596.png)
![N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2543597.png)
![(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2543602.png)